Levofloxacin-13C-d3 is synthesized from levofloxacin, which is widely used for treating bacterial infections. The compound falls under the classification of isotopically labeled compounds, which are crucial for tracing studies in biological systems. Its Chemical Abstracts Service number is 1261398-33-7, and its molecular formula is C18H20FN3O4.
The synthesis of Levofloxacin-13C-d3 involves several key steps:
Industrial production mirrors these laboratory methods but is conducted on a larger scale, ensuring stringent quality control to maintain isotopic labeling integrity.
Levofloxacin-13C-d3 has a complex molecular structure characterized by:
The incorporation of isotopes alters the physical properties slightly but does not significantly change the biological activity compared to its non-labeled counterpart.
Levofloxacin-13C-d3 participates in various chemical reactions:
Reagents used include:
Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This mechanism disrupts bacterial cell division and leads to cell death. The presence of isotopes in Levofloxacin-13C-d3 allows for tracking its metabolic pathways and pharmacokinetics in biological systems .
Levofloxacin-13C-d3 exhibits properties similar to those of levofloxacin but may have slight variations due to isotopic labeling:
Key chemical properties include:
The incorporation of isotopes does not significantly alter these properties but enhances detection methods in analytical chemistry .
Levofloxacin-13C-d3 is primarily utilized in scientific research:
The use of isotopically labeled compounds like Levofloxacin-13C-d3 is essential for advancing pharmaceutical sciences and improving drug development processes.
Stable isotopes serve as indispensable tools in pharmacology due to their biochemical inertness and detectability. Deuterium (²H) and carbon-13 (¹³C) are frequently incorporated into drug molecules to:
Table 1: Key Stable Isotopes Used in Pharmaceutical Labeling
Isotope | Natural Abundance (%) | Primary Analytical Application |
---|---|---|
¹³C | 1.1 | Metabolic flux analysis, NMR spectroscopy |
²H (Deuterium) | 0.015 | LC-MS/MS internal standards, metabolic stability studies |
¹⁵N | 0.37 | Protein/DNA interaction studies |
Levofloxacin-¹³C-d₃ leverages both ¹³C and ²H to enhance traceability in complex biological matrices. The triple deuterium substitution at the methyl group and ¹³C incorporation create a mass shift detectable by high-resolution mass spectrometry, enabling unambiguous differentiation from endogenous levofloxacin during analytical procedures [1] [6].
Levofloxacin-¹³C-d₃ retains the core structure and antibacterial mechanism of its parent compound, levofloxacin, while incorporating isotopic labels at specific positions. The modifications occur at the N-methyl group of the piperazine ring, where three hydrogen atoms are replaced with deuterium (d₃), and one carbon atom is substituted with ¹³C. This strategic labeling:
The isotopic labeling thus acts as a "silent tracer," allowing researchers to monitor bacterial uptake, tissue distribution, or resistance mechanisms without pharmacological interference [3] [6].
Levofloxacin-¹³C-d₃ is systematically identified through multiple nomenclature systems and regulatory identifiers:
Table 2: Molecular Identity Data for Levofloxacin-¹³C-d₃
Property | Value | Source/Reference |
---|---|---|
Molecular Weight | 365.38 g/mol | MedChemExpress [1] |
Purity | ≥98.0% (HPLC) | MedChemExpress [1] |
SMILES Notation | O=C1C2=CC(F)=C(N3CCN(CC3)¹³C([²H])[²H])C4=C2N(C=C1C(O)=O)C@@HCO4 | MedChemExpress [1] |
Isotopic Enrichment | >95% ¹³C; >98% D₃ | TheClinivex [6] |
The stereochemical designation (S)- is critical, as levofloxacin’s antibacterial activity resides exclusively in the S-enantiomer. The label positions are specified in the piperazine ring’s methyl group, ensuring metabolic stability during in vivo applications [1] [9].
The evolution of isotopically labeled fluoroquinolones parallels advances in analytical chemistry and antibiotic research:
Regulatory milestones, such as inclusion in the FDA’s Bioanalytical Method Validation guidelines (2018), cemented the role of isotope-labeled fluoroquinolones as internal standards for regulatory-compliant assays. Today, Levofloxacin-¹³C-d₃ is manufactured under ISO 9001-certified processes for global research applications, from tuberculosis drug interaction studies to environmental persistence tracking [4] [10].
Table 3: Evolution of Isotopically Labeled Fluoroquinolones
Compound | Isotope Position | Primary Research Application | Year Introduced |
---|---|---|---|
Ciprofloxacin-¹⁴C | Carboxy group | Radioactive ADME studies | 1987 |
Levofloxacin-d₈ | Multiple aliphatic sites | Metabolic stability profiling | 2005 |
Levofloxacin-¹³C-d₃ | N-methyl group | LC-MS/MS quantification, resistance studies | 2012 |
Moxifloxacin-¹³C₆ | Benzene ring | Environmental fate analysis | 2019 |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: